molecular formula C30H52O B1670745 Diplopterol CAS No. 1721-59-1

Diplopterol

Cat. No. B1670745
CAS RN: 1721-59-1
M. Wt: 428.7 g/mol
InChI Key: PNJBOAVCVAVRGR-INNBTYQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diplopterol is a triterpenoid molecule commonly produced by bacteria, ferns, and a few protozoans . It is a member of the hopanoid family and is synthesized from the triterpenoid precursor squalene . It is believed that hopanoids serve a similar function in bacteria as sterols do in eukaryotes, which involves modulating membrane fluidity .


Synthesis Analysis

Diplopterol is a biosyntheside from squalene in a cell-free system for Acetobacter pasteurianum . It is a hopanoid that can function as a substitute for sterols . More details about its synthesis can be found in the paper "Hopanoid lipids: from membranes to plant–bacteria interactions" .


Molecular Structure Analysis

The molecular formula of Diplopterol is C30H52O . Its average mass is 428.733 Da and its monoisotopic mass is 428.401825 Da . It has 9 defined stereocentres .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving Diplopterol, it is known that hopanoids, which include Diplopterol, are involved in modulating membrane fluidity in bacteria . This is similar to the role of sterols in eukaryotes .

Scientific Research Applications

Membrane Properties and Behavior

  • Diplopterol in Bacterial Membranes : Diplopterol, a pentacyclic molecule found in some bacteria's membranes, has been studied for its sterol-like properties. It forms monolayers at the air-water interface similar to sterols and exhibits interfacial behavior comparable to cholesterol, ergosterol, and stigmasterol. This indicates that diplopterol may modulate bacterial membrane properties akin to how sterols function in eukaryotes (Mangiarotti et al., 2019).

Biological Function and Growth Support

  • Growth Support in Mycoplasma : Diplopterol has been observed to support the growth of Mycoplasma mycoides, suggesting its potential to fulfill sterol functions in these organisms' membranes. When adapted cultures were exposed to diplopterol, a noticeable enhancement in growth rate was observed, demonstrating its biological significance in certain microbial environments (Kannenberg & Poralla, 1982).

Biochemical Interactions and Analyses

  • Hopanoid Analysis in Environmental Samples : Research has been conducted on hopanoids, including diplopterol, to understand their sources and biological functions. New approaches in obtaining purified and synthetic standards for hopanoids like diplopterol have been developed, enhancing the ability to conduct quantitative analyses and comparisons in both laboratory and environmental samples (Wu et al., 2015).

Membrane Organization and Dynamics

  • Effect on Membrane Dynamics and Permeability : Studies have shown that diplopterol influences membrane organization and dynamics. It induces phase segregation, increases lipid compaction, and decreases permeability while retaining fluidity and compressibility in model membranes. Exposure to diplopterol also affects the permeability and antibiotic resistance of certain bacteria, suggesting its role in bacterial adaptability and survival (Mangiarotti et al., 2019).

Future Directions

The study of hopanoids, including Diplopterol, offers rich opportunities for discovery . There is still much to learn regarding how hopanoid production is regulated, how hopanoids act biophysically and biochemically, and how their production affects bacterial interactions with other organisms .

properties

IUPAC Name

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJBOAVCVAVRGR-UDCAXGDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169206
Record name Diplopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diplopterol

CAS RN

1721-59-1
Record name Diplopterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diplopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diplopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diplopterol
Reactant of Route 2
Reactant of Route 2
Diplopterol
Reactant of Route 3
Diplopterol
Reactant of Route 4
Reactant of Route 4
Diplopterol
Reactant of Route 5
Reactant of Route 5
Diplopterol
Reactant of Route 6
Reactant of Route 6
Diplopterol

Citations

For This Compound
920
Citations
DS Alvares, MR Monti, JR Neto, N Wilke - BBA advances, 2021 - Elsevier
Polybia-MP1 is an antimicrobial peptide that shows a decreased activity in membranes with cholesterol (CHO). Since it is now accepted that hopanoids act as sterol-surrogates in some …
Number of citations: 6 www.sciencedirect.com
H Ageta, K Iwata, Y Otake - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
A Fern Constituent : Diplopterol, a Triterpenoid Isolated from Diplopterygium glaucum NAKAI … A Fern Constituent : Diplopterol, a Triterpenoid Isolated from Diplopterygium …
Number of citations: 41 www.jstage.jst.go.jp
CH Wu, L Kong, M Bialecka‐Fornal, S Park… - …, 2015 - Wiley Online Library
… diplopterol, a precursor for a variety of hopanoids. LC-MS analysis on a mixture of (D 4 )-diplopterol … D4-diplopterol internal standard quantifies diplopterol more accurately than external …
Number of citations: 25 onlinelibrary.wiley.com
J Hu, XQ Chen, QS Zhao - Helvetica Chimica Acta, 2011 - Wiley Online Library
… on the chemistry of Diplopterygium include the isolation of two new glycosides, hymenoside X and hexanoside A, from Diplopterygium laevissimum [2], and a triterpenoid, diplopterol [3], …
Number of citations: 7 onlinelibrary.wiley.com
A Mangiarotti, DM Genovese, CA Naumann… - … et Biophysica Acta (BBA …, 2019 - Elsevier
… and compressibility of model membranes containing diplopterol, and compared with those … with diplopterol had on hopanoid-lacking bacteria. Our results show that diplopterol induces …
Number of citations: 27 www.sciencedirect.com
Z Babiak, TL Carlisle, CE Holmlund - Lipids, 1975 - Wiley Online Library
… It now has been demonstrated that one of the unidentified compounds is diplopterol. … Moreover, the labeled metabolite migrated on system II like reference diplopterol. To establish …
Number of citations: 3 aocs.onlinelibrary.wiley.com
E Kannenberg, K Poralla - Archives of microbiology, 1982 - Springer
… The hopanoid diplopterol moderately supported growth of Mycoplasma. This effect was strikingly enhanced in diplopterol adapted cultures. Application of diplopterol via dipalmitoyl-…
Number of citations: 27 link.springer.com
KU Hinrichs, LR Hmelo, SP Sylva - Science, 2003 - science.org
… This biomarker, diplopterol, is a hopanoid synthesized de novo by various aerobic bacteria, … The distribution pattern of diplopterol corresponds to foraminiferal signals suggestive of …
Number of citations: 158 www.science.org
M Rohmer, C Anding, G Ourisson - European Journal of …, 1980 - europepmc.org
… [12-3H]squalene; diploptene and diplopterol, hopanoids normally present in the bacterium, were … This demonstrates the direct cyclization of squalene into diploptene and diplopterol, …
Number of citations: 86 europepmc.org
RE Summons, LL Jahnke - Geochimica et Cosmochimica Acta, 1990 - Elsevier
… by partial synthesis from appropriate diplopterol precursors. 2rr-… ), and a mixture of diplopterol and 3/3-methyldiplopterol (isolated … In this paper we report conversion of diplopterol and its …
Number of citations: 139 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.